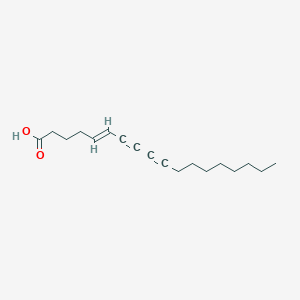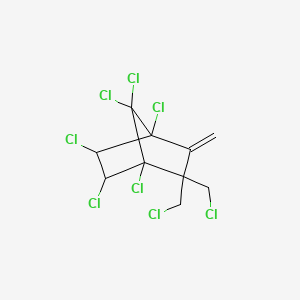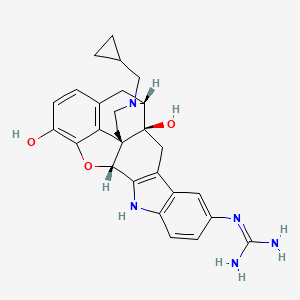![molecular formula C23H20N4O3 B10772359 9-benzyl-3-(dimethyl-1,2-oxazol-4-yl)-2-methoxy-7H,8H,9H-pyrrolo[2,3-c]1,5-naphthyridin-8-one](/img/structure/B10772359.png)
9-benzyl-3-(dimethyl-1,2-oxazol-4-yl)-2-methoxy-7H,8H,9H-pyrrolo[2,3-c]1,5-naphthyridin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “PMID24000170C38” is a small molecular drug known for its therapeutic potential. It is recognized for its role in various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of “PMID24000170C38” involves a series of synthetic routes and reaction conditions. One method includes dissolving a mixture of the compound with L-ascorbic acid using a mixed solvent of dichloromethane and methanol. Hydroxypropyl methylcellulose and pluronic F-127 are then added, followed by dichloromethane to obtain a raw material solution. This solution is then subjected to supercritical fluid crystallization, where carbon dioxide is fed into a crystallization autoclave, and the solution is sprayed into the autoclave via a spray nozzle. The composite particles are separated and collected at the bottom of the autoclave .
Industrial Production Methods: The industrial production of “PMID24000170C38” follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure equipment and advanced crystallization techniques to ensure the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: “PMID24000170C38” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties.
Common Reagents and Conditions: Common reagents used in the reactions involving “PMID24000170C38” include dichloromethane, methanol, hydroxypropyl methylcellulose, and pluronic F-127. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions involving “PMID24000170C38” include various derivatives and analogs of the compound. These products are often evaluated for their potential therapeutic applications and efficacy.
Scientific Research Applications
“PMID24000170C38” has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on cellular processes and molecular pathways. In medicine, “PMID24000170C38” is investigated for its potential therapeutic benefits in treating various diseases and conditions. In industry, the compound is utilized in the development of new materials and products .
Mechanism of Action
The mechanism of action of “PMID24000170C38” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This interaction leads to changes in cellular processes and signaling pathways, ultimately resulting in the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds: Compounds similar to “PMID24000170C38” include other small molecular drugs with similar structures and therapeutic properties. Examples include compounds like BI 2536 and Ro5203280, which also target specific proteins and pathways .
Uniqueness: What sets “PMID24000170C38” apart from similar compounds is its unique structure and specific molecular interactions. These characteristics contribute to its distinct therapeutic potential and make it a valuable compound for scientific research and development.
Properties
Molecular Formula |
C23H20N4O3 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
9-benzyl-3-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methoxy-7,9-dihydropyrrolo[2,3-c][1,5]naphthyridin-8-one |
InChI |
InChI=1S/C23H20N4O3/c1-12-19(13(2)30-27-12)16-10-17-21(26-23(16)29-3)20-15(9-14-7-5-4-6-8-14)22(28)25-18(20)11-24-17/h4-8,10-11,15H,9H2,1-3H3,(H,25,28) |
InChI Key |
ZULXIHDLPPWDPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC3=NC=C4C(=C3N=C2OC)C(C(=O)N4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,3-benzothiazol-2-yl)-1-[4-[(4-fluorophenyl)methyl]-5,7,8,8a-tetrahydro-4aH-pyrido[3,4-d]pyridazin-6-yl]propan-1-one](/img/structure/B10772287.png)

![6-[2-[2-(4-Fluoro-3-methylphenyl)-4,4,6,6-tetramethylcyclohexen-1-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B10772298.png)
![N'-[7-[(1S)-1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide](/img/structure/B10772301.png)

![(3R,5S,6E)-7-[2,3-bis(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10772315.png)

![trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate](/img/structure/B10772326.png)
![[4-(benzylcarbamoyloxy)-8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B10772345.png)
![disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B10772354.png)

![7-[2,3-bis(4-fluorophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10772366.png)


